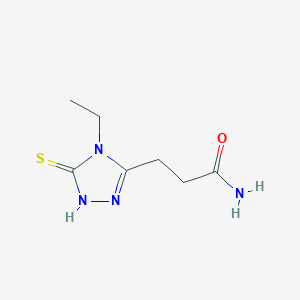

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide

Description

3-(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a sulfanyl (-SH) group at position 5, and a propanamide side chain at position 2. This compound belongs to a broader class of 1,2,4-triazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves microwave-assisted methods or nucleophilic substitution reactions, as seen in structurally related triazole-propanamide derivatives .

Properties

IUPAC Name |

3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4OS/c1-2-11-6(4-3-5(8)12)9-10-7(11)13/h2-4H2,1H3,(H2,8,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGGBZTZPJQKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

Cyclocondensation reactions involve heating thiosemicarbazides with carboxylic acid derivatives to form the triazole ring. For example, 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine undergoes sequential reactions with hydrazine hydrate and methyl isothiocyanate to yield a mercapto-triazole intermediate. This intermediate is critical for subsequent functionalization with the propanamide group. Key conditions include:

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, MeOH, reflux | 82–89 | |

| Methyl isothiocyanate coupling | EtOH, 2 h reflux | 75–80 |

The ethyl group at position 4 is introduced via alkylation using ethyl bromide in the presence of potassium carbonate and dimethylformamide (DMF). This step requires careful temperature control (60–70°C) to minimize side reactions.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates triazole formation. A representative protocol involves reacting N-guanidinosuccinimide with morpholine in acetonitrile at 170°C for 25 minutes, achieving a 68% yield of the triazole-propanamide hybrid. This method bypasses intermediate isolation, reducing purification steps and improving overall efficiency.

Functionalization with the Sulfanyl and Propanamide Groups

Sulfanyl Group Incorporation

The sulfanyl (-SH) group at position 5 is introduced via thiolation of halogenated intermediates. For instance, treatment of 5-chloro-4-ethyl-4H-1,2,4-triazol-3-ylpropanamide with thiourea in ethanol under reflux substitutes chlorine with a sulfanyl group. Alternative methods employ hydrogen sulfide gas in the presence of palladium catalysts, though this approach is less common due to safety concerns.

Propanamide Side Chain Installation

The propanamide moiety is typically added through amide coupling reactions. In a optimized procedure, 3-(4-ethyl-5-chloro-4H-1,2,4-triazol-3-yl)propanoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with aqueous ammonia to yield the target propanamide. Coupling agents like EDC/HOBt are also effective, providing yields up to 85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics and yields. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance triazole cyclization rates compared to ethers or hydrocarbons. For example, microwave-assisted synthesis in acetonitrile achieves 170°C within minutes, whereas traditional heating in DMF requires 2–3 hours.

Catalytic and Stoichiometric Considerations

Base selection is critical for alkylation steps. Triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are preferred for their ability to deprotonate intermediates without inducing side reactions. Stoichiometric excesses of ethylating agents (1.5–2.0 equivalents) ensure complete substitution at position 4.

Analytical Characterization

Synthetic intermediates and the final product are characterized using:

-

IR Spectroscopy : N-H stretches (3250–3350 cm⁻¹) and C=O vibrations (1660–1680 cm⁻¹) confirm amide formation.

-

NMR Spectroscopy : ¹H-NMR signals at δ 1.2–1.4 ppm (triplet, CH₂CH₃) and δ 3.3–3.5 ppm (multiplet, propanamide CH₂) validate substituent positions.

-

Mass Spectrometry : Molecular ion peaks at m/z 241.1 [M+H]⁺ align with the expected molecular formula C₈H₁₄N₄OS .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides or aryl halides can react with the sulfanyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Alkylated or arylated triazole derivatives.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have shown promising anticancer properties. Research indicates that compounds similar to 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole were identified as effective against triple-negative breast cancer (TNBC), a particularly aggressive form of cancer with limited treatment options. In a study, certain triazole derivatives demonstrated EC50 values ranging from 2–17 µM against TNBC cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like dacarbazine and erlotinib .

Antimicrobial Properties

The triazole moiety is known for its antimicrobial activity. Studies have shown that compounds containing the triazole structure can inhibit the growth of various bacteria and fungi. For example, certain 1,2,4-triazole derivatives have been reported to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Research has also explored the anti-inflammatory properties of triazole derivatives. Compounds similar to this compound have been evaluated for their ability to reduce inflammation and pain in experimental models. These compounds often act by inhibiting specific pathways involved in inflammation .

Agrochemical Potential

Triazoles are widely used as fungicides in agriculture due to their effectiveness against a range of fungal pathogens. The compound this compound could be synthesized as a new fungicide or plant growth regulator. Research indicates that triazole derivatives can enhance crop yield by promoting plant growth and resistance to environmental stresses .

Coordination Chemistry

The unique structure of triazoles allows them to act as ligands in coordination chemistry. Compounds like this compound can form complexes with metal ions, which are useful in catalysis and materials development . The coordination properties of triazoles make them suitable for applications in creating novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Key Research Findings

QSAR Insights : ΔE1 (HOMO-LUMO gap) inversely correlates with antimicrobial activity; lower ΔE1 values (as in the target compound) enhance charge transfer to microbial membranes .

Substituent Optimization: Electron-withdrawing groups (e.g., -NO₂ in ) increase ΣQ and potency, but may compromise bioavailability.

Hybrid Derivatives : Combining triazole cores with propanamide side chains (e.g., ) balances target affinity and pharmacokinetic properties.

Biological Activity

The compound 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide , with the molecular formula and a molecular weight of 188.26 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key reagents include hydrazine derivatives and sulfur-containing compounds, which facilitate the formation of the triazole ring structure. The compound is characterized by its unique combination of nitrogen and sulfur atoms, allowing for diverse chemical reactions including oxidation and substitution.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values indicated a potent ability to induce apoptosis in these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes involved in cellular processes such as DNA replication and protein synthesis. This binding can inhibit enzyme activity, leading to disruptions in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria. It was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Cancer Research : In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. Results showed that it not only inhibited growth but also triggered apoptotic pathways through the activation of caspases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including thiolation of triazole precursors and amide bond formation. Key steps include:

- Refluxing intermediates (e.g., hydrazides with thiourea derivatives) in ethanol or DMF under alkaline conditions .

- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .

- Purification via column chromatography and crystallization in solvents like ethanol or acetonitrile .

- Monitoring : Thin-layer chromatography (TLC) and are used to track reaction progress and confirm intermediate formation .

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : , , and NMR verify functional groups and substituent positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles .

Advanced Research Questions

Q. What experimental strategies are used to investigate the biological activity of this compound, particularly in disease models?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC values .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

- In Vivo Models : Murine models for evaluating anti-inflammatory or anticancer efficacy, with dose-response profiling .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data collected at low temperature (100 K) to minimize thermal motion .

- Software Tools :

- SHELXL : Refinement of hydrogen-bonding networks and sulfanyl group orientation .

- WinGX/ORTEP-3 : Visualization of electron density maps to distinguish between possible tautomers .

Q. How do substituent variations on the triazole ring (e.g., ethyl, sulfanyl) influence physicochemical and pharmacological properties?

- Structure-Activity Relationship (SAR) Studies :

- Lipophilicity : LogP measurements via HPLC to assess membrane permeability .

- Electronic Effects : DFT calculations (e.g., Mulliken charges) predict reactivity at the sulfanyl group .

- Biological Potency : Comparative assays with analogs (e.g., methyl or phenyl substitutions) identify critical substituents .

Q. How should researchers address contradictions in biological activity data across different experimental setups?

- Troubleshooting Steps :

- Purity Validation : Re-analyzation via HPLC or GC-MS to rule out impurity interference .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) .

- Orthogonal Assays : Confirm results using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.